(4,5-DIBROMO-2-THIENYL)[2-(3-NITROPHENYL)-1,3-THIAZOLAN-3-YL]METHANONE
Overview
Description
(4,5-DIBROMO-2-THIENYL)[2-(3-NITROPHENYL)-1,3-THIAZOLAN-3-YL]METHANONE is a complex organic compound featuring a thiazolidine ring substituted with a dibromo-thienyl carbonyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-DIBROMO-2-THIENYL)[2-(3-NITROPHENYL)-1,3-THIAZOLAN-3-YL]METHANONE typically involves multi-step organic reactions. One common approach is the reaction of 4,5-dibromo-2-thiophenecarbonyl chloride with 2-(3-nitrophenyl)-1,3-thiazolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. scaling up the laboratory synthesis would involve optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4,5-DIBROMO-2-THIENYL)[2-(3-NITROPHENYL)-1,3-THIAZOLAN-3-YL]METHANONE can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dibromo-thienyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Replacement of bromine atoms with nucleophiles.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: May be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4,5-DIBROMO-2-THIENYL)[2-(3-NITROPHENYL)-1,3-THIAZOLAN-3-YL]METHANONE is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, for example, can participate in redox reactions, while the thiazolidine ring can interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4,5-dichloro-2-thienyl)carbonyl]-2-(3-nitrophenyl)-1,3-thiazolidine
- 3-[(4,5-dibromo-2-thienyl)carbonyl]-2-(4-nitrophenyl)-1,3-thiazolidine
Uniqueness
(4,5-DIBROMO-2-THIENYL)[2-(3-NITROPHENYL)-1,3-THIAZOLAN-3-YL]METHANONE is unique due to the presence of both dibromo-thienyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups in a single molecule makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(4,5-dibromothiophen-2-yl)-[2-(3-nitrophenyl)-1,3-thiazolidin-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2O3S2/c15-10-7-11(23-12(10)16)13(19)17-4-5-22-14(17)8-2-1-3-9(6-8)18(20)21/h1-3,6-7,14H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLXTSRCGUFFGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC(=C(S2)Br)Br)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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